molecular formula C15H23N3O B13287500 2-(1-Aminocyclohexyl)-3H,4H,5H,6H,7H,8H,9H-cyclohepta[d]pyrimidin-4-one

2-(1-Aminocyclohexyl)-3H,4H,5H,6H,7H,8H,9H-cyclohepta[d]pyrimidin-4-one

Cat. No.: B13287500
M. Wt: 261.36 g/mol
InChI Key: KPYJYBCBSKZVGY-UHFFFAOYSA-N
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Description

2-(1-Aminocyclohexyl)-3H,4H,5H,6H,7H,8H,9H-cyclohepta[d]pyrimidin-4-one is a heterocyclic compound that features a unique structure combining a cycloheptane ring with a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Aminocyclohexyl)-3H,4H,5H,6H,7H,8H,9H-cyclohepta[d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with a suitable pyrimidine derivative in the presence of a catalyst. The reaction is often carried out in an organic solvent such as methanol or ethanol, and the temperature is maintained between 50°C and 100°C to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: 2-(1-Aminocyclohexyl)-3H,4H,5H,6H,7H,8H,9H-cyclohepta[d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(1-Aminocyclohexyl)-3H,4H,5H,6H,7H,8H,9H-cyclohepta[d]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of cancer cells and inducing apoptosis.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1-Aminocyclohexyl)-3H,4H,5H,6H,7H,8H,9H-cyclohepta[d]pyrimidin-4-one involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells. It may also interfere with DNA synthesis and repair mechanisms, further contributing to its anticancer effects .

Comparison with Similar Compounds

Uniqueness: 2-(1-Aminocyclohexyl)-3H,4H,5H,6H,7H,8H,9H-cyclohepta[d]pyrimidin-4-one is unique due to its specific cycloheptane-pyrimidine structure, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and induce apoptosis in cancer cells sets it apart from other similar compounds .

Properties

Molecular Formula

C15H23N3O

Molecular Weight

261.36 g/mol

IUPAC Name

2-(1-aminocyclohexyl)-3,5,6,7,8,9-hexahydrocyclohepta[d]pyrimidin-4-one

InChI

InChI=1S/C15H23N3O/c16-15(9-5-2-6-10-15)14-17-12-8-4-1-3-7-11(12)13(19)18-14/h1-10,16H2,(H,17,18,19)

InChI Key

KPYJYBCBSKZVGY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)N=C(NC2=O)C3(CCCCC3)N

Origin of Product

United States

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